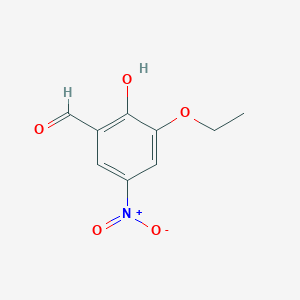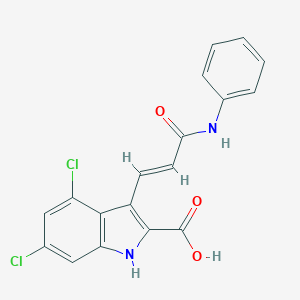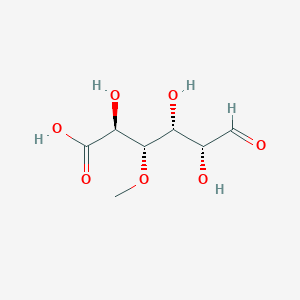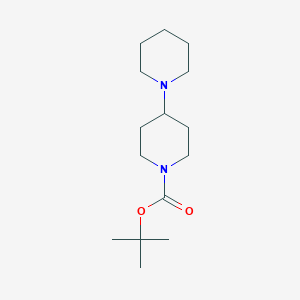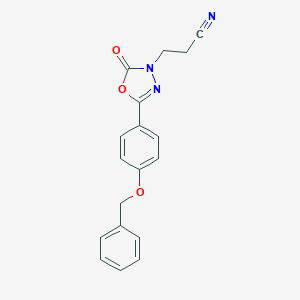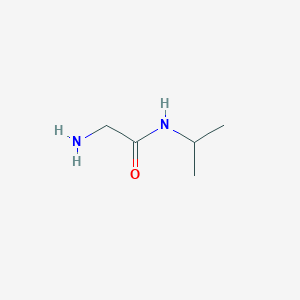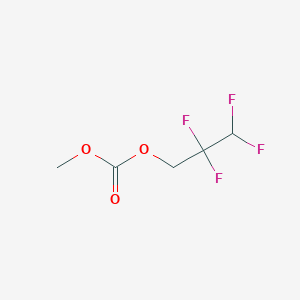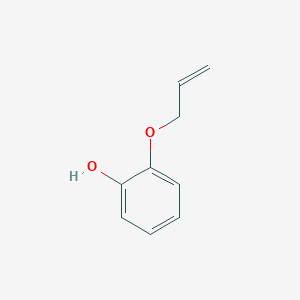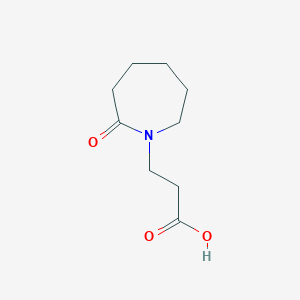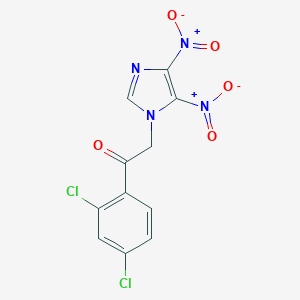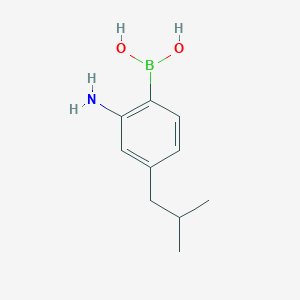![molecular formula C8H15NO2 B117561 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 61573-79-3](/img/structure/B117561.png)
3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Gas Chromatography in Flavor Analysis
A study highlights the role of 1-Octen-3-ol, an eight-carbon atom alcohol similar in structure to the query compound, in conferring a mushroom-like flavor to edible mushrooms. This compound is prevalent in various types of mint and lavender essential oils, demonstrating the use of gas chromatography in characterizing natural flavors and potentially guiding the application of similar compounds in food science and flavor engineering (Maggi, Papa, & Vittori, 2012).
Antioxidant Activity Analysis
Research on the analysis of antioxidant activity discusses various tests used to determine antioxidant capabilities, which may be relevant for studying the effects of hydroxymethyl compounds on oxidative stress and potential applications in medicine, pharmacy, and food engineering (Munteanu & Apetrei, 2021).
Therapeutic Cross-Linking Agents
A study investigates formaldehyde releasers (FARs) in cosmetics as potential therapeutic agents for tissue cross-linking (TXL) in medical applications, suggesting that structurally related compounds may have utility in therapeutic contexts (Babar et al., 2015).
DNA Repair System Implications
The implications of hydroxymethylation in the DNA repair system are explored, indicating the potential role of hydroxymethyl compounds in understanding and treating various diseases, including cancer and neurological disorders. This underscores the importance of hydroxymethyl groups in epigenetics and disease research (Shukla, Sehgal, & Singh, 2015).
Biomass Conversion to Value-Added Chemicals
The catalytic conversion of biomass-derived furfurals to cyclopentanones, with 5-(hydroxymethyl)furfural (HMF) as a key intermediate, highlights the relevance of hydroxymethyl groups in developing sustainable chemicals and materials from renewable resources. This research points towards potential applications in green chemistry and the production of bio-based polymers and fuels (Dutta & Bhat, 2021).
Propiedades
IUPAC Name |
3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-6-8(11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOANVQGVBKRAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577943 |
Source


|
| Record name | 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
CAS RN |
61573-79-3 |
Source


|
| Record name | 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG49KQK2Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

